1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and a thiophenyl group
Preparation Methods
The synthesis of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 5-methylthiophene-2-carbaldehyde with methoxyethylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Urea formation: The final step involves the reaction of the amine with 4-methoxyphenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated systems for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and thiophenyl groups, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-phenylurea: This compound lacks the methoxy group on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom instead of a methoxy group on the phenyl ring may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11-4-9-15(22-11)14(21-3)10-17-16(19)18-12-5-7-13(20-2)8-6-12/h4-9,14H,10H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAFLYMBKHFTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC2=CC=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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